molecular formula C11H15ClFN B13499746 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B13499746
M. Wt: 215.69 g/mol
InChI Key: BEBFSBSTMZNCIN-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability, allowing it to effectively reach its site of action. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    2-[(4-Fluorophenyl)methyl]pyrrolidine hydrochloride: Similar structure but with the fluorine atom at the para position, which may affect its pharmacological properties.

    (2R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride: A stereoisomer with potential differences in biological activity and selectivity.

    Pyrrolidine-2,5-dione derivatives: Compounds with different functional groups on the pyrrolidine ring, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct pharmacological properties and makes it a valuable compound for research and development.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H

InChI Key

BEBFSBSTMZNCIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=CC=C2F.Cl

Origin of Product

United States

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